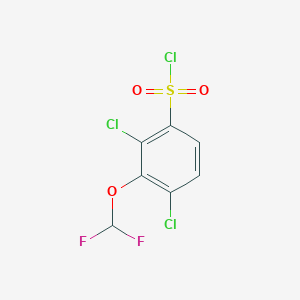

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride

Description

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride (CAS: 1803817-79-9) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₃Cl₃F₂O₃S and a molecular weight of 311.52 g/mol . This compound features a sulfonyl chloride (-SO₂Cl) functional group, which is highly reactive and commonly utilized in nucleophilic substitution reactions to synthesize sulfonamides, sulfonate esters, and other derivatives. The substituents on the benzene ring—two chlorine atoms at positions 2 and 4, and a difluoromethoxy (-O-CF₂H) group at position 3—impart unique electronic and steric properties, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2,4-dichloro-3-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(16(10,13)14)5(9)6(3)15-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKWYSHCLQWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2,4-dichlorophenol with difluoromethyl ether in the presence of a suitable catalyst. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production is carried out in batch reactors with precise control over temperature, pressure, and reaction time to optimize the yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonate ester derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids or bases may be used to facilitate the reactions.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain reaction conditions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other substituted benzene compounds, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride serves as a crucial reagent in organic chemistry for introducing sulfonyl chloride groups into various substrates. This functionality allows for the formation of sulfonamide derivatives through nucleophilic substitution reactions.

Common Reactions:

- Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.

- Oxidation and Reduction: While less common, this compound can also participate in oxidation-reduction reactions under specific conditions.

Table 1: Common Reagents and Conditions for Reactions

| Reaction Type | Nucleophiles | Solvents | Catalysts |

|---|---|---|---|

| Substitution | Amines, Alcohols, Thiols | Anhydrous solvents (e.g., DCM) | Lewis acids/bases |

| Oxidation/Reduction | Varies | Varies | Varies |

Medicinal Chemistry

In the pharmaceutical industry, this compound is instrumental in synthesizing biologically active molecules. Its ability to modify biological molecules makes it valuable for drug development.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific enzyme targets involved in cancer cell proliferation.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals. Its reactivity allows for the development of herbicides and pesticides that are effective against various plant pathogens.

Case Study: Herbicide Development

A study showed that a derivative of this compound effectively controls weed species resistant to common herbicides, highlighting its potential as an innovative solution in agricultural practices.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents : The 2,4-dichloro and difluoromethoxy groups in the target compound significantly enhance the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles compared to analogs with fewer halogens or electron-donating groups (e.g., methoxy) .

- Fluorinated Substituents : The difluoromethoxy (-O-CF₂H) group in the target compound is less electron-withdrawing than trifluoromethoxy (-O-CF₃) in CAS 103008-51-1, resulting in moderate reactivity suitable for controlled syntheses .

Key Research Findings

Synthetic Challenges : The synthesis of this compound likely involves multiple halogenation and sulfonation steps, akin to methods described for 4-(difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1), where difluoromethoxy groups are introduced via reactions with methyl chlorodifluoroacetate .

Safety Profile : Like most benzenesulfonyl chlorides, the target compound is corrosive (Hazard Class 8) and requires careful handling, similar to 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride .

Cost and Availability : High-purity fluorinated benzenesulfonyl chlorides, such as 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride , are commercially available at premium prices (e.g., €44.00/5g), indicating similar market dynamics for the target compound .

Biological Activity

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure allows it to interact with biological molecules, leading to significant biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C7H4Cl2F2O2S. The compound features:

- Two chlorine atoms and two fluorine atoms , which contribute to its electrophilic nature.

- A sulfonyl chloride functional group that enhances its reactivity with nucleophiles in biological systems.

The primary mechanism by which this compound exerts its biological effects is through its role as an electrophile. It can react with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to modifications that can alter their function and activity. This reactivity can result in:

- Protein modification : The compound may covalently bond with amino acid residues in proteins, potentially affecting their structure and function.

- Nucleic acid interaction : It can also interact with DNA or RNA, influencing gene expression and cellular processes.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonyl chlorides are known to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Anti-inflammatory Effects

Research has shown that sulfonamide derivatives can possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways is beneficial.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been noted, making it a candidate for further development as an anticancer agent.

Case Studies

- Cancer Research : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, depending on the cell type. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers. The observed effects were comparable to those of standard anti-inflammatory drugs but with a potentially better safety profile.

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary research applications of 2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride in organic synthesis?

This compound is a key intermediate for synthesizing sulfonamides, sulfonate esters, and sulfones, which are critical in pharmaceuticals, agrochemicals, and materials science. Its electron-withdrawing substituents (Cl, F) enhance reactivity in nucleophilic substitutions, making it valuable for introducing sulfonyl groups into target molecules. For example, it can act as a sulfonating agent in coupling reactions or as a precursor for bioactive molecules .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Use local exhaust ventilation to avoid inhalation .

- Reactivity : Avoid contact with strong oxidizers, heat, or moisture, as decomposition releases toxic gases (e.g., SOₓ, HCl) .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline and seek medical attention .

Q. How should researchers characterize the purity and stability of this compound?

- Analytical Methods : Use HPLC or GC-MS for purity assessment. Monitor decomposition via FT-IR (peaks at ~1370 cm⁻¹ for S=O stretching) .

- Stability Tests : Store under inert gas (N₂) at 2–8°C to prevent hydrolysis. Conduct accelerated stability studies at 40°C/75% RH to assess degradation kinetics .

Advanced Research Questions

Q. How do the dichloro and difluoromethoxy substituents influence reactivity in solvolysis studies?

The electron-withdrawing Cl and F groups increase the electrophilicity of the sulfonyl chloride, accelerating solvolysis in polar solvents (e.g., ethanol/water mixtures). Steric hindrance from the 2,4-dichloro arrangement may reduce reaction rates in bulky solvents like trifluoroethanol. Comparative kinetic studies with analogous sulfonyl chlorides (e.g., 3,5-bis(trifluoromethyl)benzenesulfonyl chloride) can elucidate substituent effects .

Q. What experimental strategies mitigate decomposition during high-temperature reactions?

- Reaction Design : Use low-boiling solvents (e.g., dichloromethane) to enable reactions below 40°C.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to lower activation energy, reducing thermal stress .

- In Situ Monitoring : Track reaction progress via Raman spectroscopy to detect early decomposition (e.g., CO₂ release) .

Q. How can researchers resolve contradictions in reported solvolysis rates across different solvent systems?

Discrepancies often arise from solvent polarity, hydrogen-bonding capacity, and ion-pairing effects. For example, fluoroalcohol solvents (e.g., hexafluoroisopropanol) stabilize transition states via hydrogen bonding, increasing solvolysis rates compared to aqueous ethanol. Systematic studies using Kamlet-Taft solvent parameters can model these interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.